molecular formula C11H10FNS B13722925 3-Fluoro-5-thiophen-2-ylbenzylamine

3-Fluoro-5-thiophen-2-ylbenzylamine

Cat. No.: B13722925
M. Wt: 207.27 g/mol
InChI Key: BQNNGKQVBNAAHH-UHFFFAOYSA-N
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Description

3-Fluoro-5-thiophen-2-ylbenzylamine is an organic compound that features a benzylamine moiety substituted with a fluorine atom and a thiophene ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-thiophen-2-ylbenzylamine typically involves the introduction of the fluorine and thiophene groups onto a benzylamine scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced onto the benzylamine ring. The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzylamine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-thiophen-2-ylbenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-5-thiophen-2-ylbenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-thiophen-2-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The thiophene ring can contribute to the compound’s overall stability and electronic properties, facilitating its interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
  • Thiophene derivatives with various substituents

Uniqueness

3-Fluoro-5-thiophen-2-ylbenzylamine is unique due to the specific combination of a fluorine atom and a thiophene ring on the benzylamine scaffold. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in the synthesis of novel pharmaceuticals and materials .

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

(3-fluoro-5-thiophen-2-ylphenyl)methanamine

InChI

InChI=1S/C11H10FNS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-6H,7,13H2

InChI Key

BQNNGKQVBNAAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)CN)F

Origin of Product

United States

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